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Compound of Interest

Compound Name: MeO-Suc-Arg-Pro-Tyr-pNA

Cat. No.: B10855543 Get Quote

These application notes provide a detailed protocol for determining chymotrypsin activity using

the chromogenic substrate N-Methoxycarbonyl-L-succinyl-L-arginyl-L-prolyl-L-tyrosine-p-

nitroanilide (MeO-Suc-Arg-Pro-Tyr-pNA). This assay is a reliable and widely used method in

research and drug development for studying enzyme kinetics, screening for inhibitors, and

quantifying enzymatic activity in various samples.

Principle of the Assay
The assay is based on the enzymatic cleavage of the synthetic peptide substrate MeO-Suc-
Arg-Pro-Tyr-pNA by chymotrypsin.[1] Chymotrypsin, a serine protease, specifically hydrolyzes

the amide bond C-terminal to the tyrosine residue in the substrate sequence.[2][3] This

cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable

increase in absorbance at 405 nm.[1][4] The rate of pNA formation is directly proportional to the

chymotrypsin activity in the sample.[4] The reaction can be monitored continuously in a kinetic

assay or measured at a fixed endpoint after stopping the reaction.

The enzymatic reaction is as follows:

MeO-Suc-Arg-Pro-Tyr-pNA + H₂O ---(Chymotrypsin)---> MeO-Suc-Arg-Pro-Tyr-OH + p-

nitroaniline (pNA)[4]
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The following table summarizes the key quantitative parameters for the chymotrypsin activity

assay.

Parameter Value Source(s)

Substrate
MeO-Suc-Arg-Pro-Tyr-pNA (S-

2586)
[1][4]

Wavelength (λ) 405 nm [1][4][5]

Recommended pH 7.8 - 8.3 [4][6]

Recommended Temperature 25°C or 37°C [4][5]

Molar Extinction Coeff. of pNA
10,660 M⁻¹cm⁻¹ (at 405 nm,

pH > 7)

Linear Range 0.05 - 1.0 µkat/L (3 - 60 U/L) [4]

Stopping Reagent
20% Acetic Acid (for endpoint

assay)
[4]

Experimental Protocols
This section provides detailed methodologies for reagent preparation and two common assay

procedures: the initial rate (kinetic) method and the acid-stopped (endpoint) method.

Reagent Preparation
Proper preparation of reagents is critical for accurate and reproducible results. Use high-purity

water and analytical-grade reagents.

Assay Buffer (Tris/Calcium Buffer, pH 8.3):

Tris(hydroxymethyl)aminomethane (Tris): 12.1 g (100 mmol/L)

Sodium Chloride (NaCl): 56.2 g (960 mmol/L)

Dissolve in 800 mL of distilled water.

Adjust pH to 8.3 at 25°C using 1 mol/L HCl.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://liwei-peptide.com/products/substrate-peptides/meo-suc-arg-pro-tyr-pna.html
https://www.coachrom.com/fileadmin/user_upload/Method_Chymotrypsin.pdf
https://liwei-peptide.com/products/substrate-peptides/meo-suc-arg-pro-tyr-pna.html
https://www.coachrom.com/fileadmin/user_upload/Method_Chymotrypsin.pdf
https://www.tandfonline.com/doi/pdf/10.2144/97231bm14
https://www.coachrom.com/fileadmin/user_upload/Method_Chymotrypsin.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3071031/
https://www.coachrom.com/fileadmin/user_upload/Method_Chymotrypsin.pdf
https://www.tandfonline.com/doi/pdf/10.2144/97231bm14
https://www.coachrom.com/fileadmin/user_upload/Method_Chymotrypsin.pdf
https://www.coachrom.com/fileadmin/user_upload/Method_Chymotrypsin.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 10 mL of 1 mol/L Calcium Chloride (CaCl₂) solution.

Bring the final volume to 1000 mL with distilled water.

Storage: The buffer is stable for up to two months when stored at 2-8°C.[4]

Substrate Stock Solution (e.g., 1.4 mM):

The molecular weight of MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) is 705.3 g/mol .[4]

To prepare a 1.4 mM stock solution, dissolve 1 mg of the substrate in 1 mL of a suitable

solvent like DMSO or distilled water. Vortex to ensure it is fully dissolved.

Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for

up to six months.[7] Avoid repeated freeze-thaw cycles.

Chymotrypsin Sample Preparation:

Dissolve or dilute the chymotrypsin-containing sample in cold 1 mmol/L HCl to a stock

concentration of approximately 0.1 g/L.[4]

This stock solution is stable for over two weeks at 2-8°C.[4]

Immediately before the assay, prepare a working dilution (e.g., 1:200) in 1 mmol/L HCl.[4]

The final concentration should be within the linear range of the assay.

Note: To prevent enzyme adsorption to surfaces, especially with pure protein samples, it is

advisable to include 0.1% Carbowax 6000 or 1% albumin in the dilution buffer.[4]

Stopping Reagent (for Endpoint Assay):

Prepare a 20% (v/v) solution of acetic acid in distilled water.[4]

Assay Procedure: Initial Rate (Kinetic) Method
This method is preferred for enzyme kinetic studies as it measures the initial velocity of the

reaction. The procedure below is for a standard 1 mL cuvette-based assay but can be adapted

for a 96-well plate format.[5]
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Set up the Spectrophotometer: Set the wavelength to 405 nm and the temperature to 37°C.

Prepare Reaction Mixture: In a 1 cm semi-microcuvette, add the following:

800 µL of pre-warmed Assay Buffer.

100 µL of the diluted chymotrypsin sample.

Pre-incubate: Mix gently by inversion and pre-incubate the cuvette in the spectrophotometer

for 3-5 minutes to allow the temperature to equilibrate.[4]

Initiate Reaction: Add 100 µL of the Substrate Stock Solution to the cuvette.

Measure Absorbance: Immediately mix by inversion and start recording the absorbance at

405 nm every 15-30 seconds for 5-10 minutes.

Data Analysis:

Plot absorbance versus time.

Determine the maximum linear rate (ΔA₄₀₅/min) from the initial phase of the reaction.

Calculate the chymotrypsin activity using the following formula: Activity (U/L) = (ΔA₄₀₅/min

* Total Volume (mL) * 1000) / (ε * Path Length (cm) * Sample Volume (mL))

Where ε (molar extinction coefficient of pNA) = 10,660 M⁻¹cm⁻¹

Assay Procedure: Acid-Stopped (Endpoint) Method
This method is suitable for high-throughput screening where multiple samples are processed

simultaneously.

Prepare Reactions: In separate microcentrifuge tubes, add:

800 µL of Assay Buffer.

100 µL of the diluted chymotrypsin sample (or a blank of 1 mmol/L HCl for the control).

Pre-incubate: Incubate the tubes at 37°C for 5 minutes.
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Initiate Reaction: Add 100 µL of the Substrate Stock Solution to each tube. Mix and incubate

at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be

optimized to ensure the reaction remains within the linear range.

Stop Reaction: Stop the reaction by adding 100 µL of 20% Acetic Acid.[4]

Measure Absorbance: Transfer the solution to a 96-well plate or cuvette and measure the

final absorbance at 405 nm.[4]

Data Analysis:

Subtract the absorbance of the blank from the absorbance of the samples.

Calculate the amount of pNA produced and subsequently the enzyme activity.

Visualizations
Enzymatic Reaction Pathway
The diagram below illustrates the cleavage of the chromogenic substrate by chymotrypsin.

MeO-Suc-Arg-Pro-Tyr-pNA
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p-Nitroaniline (pNA)
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Click to download full resolution via product page

Caption: Chymotrypsin binds and cleaves the substrate to release p-nitroaniline (pNA).
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Experimental Workflow: Kinetic Assay
The following workflow diagram outlines the key steps of the initial rate (kinetic) chymotrypsin

assay.

arrow 1. Reagent Preparation
(Buffer, Substrate, Enzyme)

2. Spectrophotometer Setup
(λ=405 nm, T=37°C)

3. Add Buffer & Enzyme to Cuvette

4. Pre-incubate at 37°C
(3-5 minutes)

5. Initiate Reaction
(Add Substrate)

6. Monitor Absorbance vs. Time
(5-10 minutes)

7. Data Analysis
(Calculate ΔA/min)

8. Calculate Enzyme Activity
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Click to download full resolution via product page

Caption: Step-by-step workflow for the kinetic chymotrypsin activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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